2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
Overview
Description
2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H14Cl2N2O2S and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0153043 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
The chemical synthesis of thiophene derivatives involves reactions that yield a variety of compounds with potential applications in materials science and pharmacology. For instance, Sedlák et al. (2008) described the synthesis and characterization of substituted benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones, indicating a method for developing compounds with specific functional properties. This research opens pathways for the synthesis of related compounds, potentially including 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, by demonstrating the utility of base-catalyzed ring closure reactions and substitutions to achieve desired molecular configurations (Sedlák et al., 2008).
Biological Activities
Investigations into the biological activities of thiophene derivatives have shown that these compounds can exhibit significant antimicrobial and antifungal properties. Vasu et al. (2003) studied two thiophene-3-carboxamide derivatives, highlighting their antibacterial and antifungal activities. This research suggests that modifications of the thiophene-3-carboxamide backbone, as in the specified compound, could lead to new agents with potential applications in combating microbial infections (Vasu et al., 2003).
Antinociceptive Properties
The exploration of thiophene derivatives for their antinociceptive (pain-relieving) activities has been a subject of recent studies. Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and evaluated their antinociceptive activity. This indicates the potential of thiophene derivatives, including the structure , for development into novel analgesic medications (Shipilovskikh et al., 2020).
Material Science Applications
In material science, the incorporation of thiophene derivatives into polymers and other materials can enhance their properties. Yamanaka et al. (2000) described the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, showcasing the utility of thiophene-based monomers in creating materials with desirable thermal and mechanical characteristics. This research highlights the potential of thiophene derivatives, such as this compound, for applications in the development of advanced polymeric materials (Yamanaka et al., 2000).
Properties
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-3-9-7(2)22-15(12(9)13(18)20)19-14(21)8-4-5-10(16)11(17)6-8/h4-6H,3H2,1-2H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSBIKWBHRCCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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